Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a coordination compound with the chemical formula Co(C₁₁H₁₉O₂)₂. This compound is characterized by its cobalt ion coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. It is recognized for its stability and is widely utilized in various applications, including as a precursor in chemical vapor deposition processes and in the synthesis of nanomaterials and thin films .
The compound is classified as an organometallic complex and falls under the category of transition metal complexes. It is primarily sourced from cobalt(II) salts, which react with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base . The compound's Chemical Abstracts Service (CAS) number is 13986-53-3.
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) generally involves the following steps:
This method ensures high yields of the desired complex while maintaining its stability for further applications.
The molecular structure of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) features a central cobalt ion coordinated by two bidentate ligands. The ligands are characterized by their bulky tetramethyl groups that provide stability to the complex.
The structural integrity of this compound allows it to participate effectively in various chemical reactions and applications.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) can undergo several types of chemical reactions:
These reactions highlight the versatility of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) in synthetic chemistry.
The mechanism of action for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) primarily involves its ability to form stable complexes with other metal ions or substrates during chemical reactions. This coordination enhances its reactivity and stability in various processes:
These properties make Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) suitable for various scientific applications.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) has several significant applications:
The development of cobalt β-diketonates is rooted in Alfred Werner’s pioneering coordination theory (1893), which resolved longstanding ambiguities about metal-ammine complexes. Werner’s concept of primary and secondary valences explained the fixed stoichiometries observed in compounds like CoCl₃·6NH₃. This framework later enabled the systematic design of octahedral and square-planar complexes, including β-diketonates. Early β-diketonate research focused on acetylacetonate derivatives (e.g., Co(acac)₃), but steric limitations prompted the development of bulky ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The TMHD ligand’s tert-butyl groups prevent dimerization, enhance volatility, and stabilize the cobalt(II) oxidation state—critical for precursor applications [6].
Co(TMHD)₂ belongs to the metal β-diketonate family, where cobalt(II) coordinates with two bidentate TMHD ligands via oxygen atoms. Each TMHD anion exists in the enolato form, creating a six-coordinate complex despite cobalt(II)’s preference for four coordination; this discrepancy is attributed to intermolecular interactions in the solid state. The compound’s systematic name reflects the ligand’s structure: "heptanedionato" denotes the diketonate backbone, while "2,2,6,6-tetramethyl" specifies the sterically shielding tert-butyl substituents [1] [5].
Table 2: Physicochemical Properties of Co(TMHD)₂
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 425.48 g/mol | Calculated from C₂₂H₃₈CoO₄ |
Appearance | Blue to pink crystalline powder | Hygroscopic |
Melting Point | 140–143°C | Decomposition may occur |
Solubility | Soluble in hydrocarbons, alcohols, ethers; insoluble in water | Degrades in aqueous media |
Purity Grades | 99% (2N), 99.9% (3N), 99.99% (4N), 99.999% (5N) | Metals basis [1] [2] |
Density | Not reported | N/A |
The TMHD ligand’s steric bulk enables high solubility in organic media (e.g., toluene, isopropanol) and low water affinity, preventing hydrolysis during handling. Commercial availability spans multiple purity grades (2N–5N), tailored for electronic applications where trace metals compromise performance [1] [3].
Co(TMHD)₂ bridges organometallic chemistry and materials engineering through two key applications:
Chemical Vapor Deposition (CVD) Precursor: Its balanced volatility (sublimes at ~150°C under vacuum) and thermal decomposition kinetics (cleaves Co-O bonds above 300°C) enable cobalt film growth. The tert-butyl groups minimize premature ligand condensation, ensuring clean decomposition to metallic cobalt under H₂ atmosphere. This is critical for depositing conductive layers in semiconductor interconnects [2] [9].
Supercritical Fluid Deposition (SCFD) in Confined Geometries: In supercritical CO₂ (scCO₂), Co(TMHD)₂ exhibits moderate solubility (~0.65 g/L at 300°C), facilitating mass transport into high-aspect-ratio structures. When reduced by H₂, it forms pure cobalt films on catalytic surfaces (e.g., TaN, Cu) at 280–320°C. Key findings include:
Table 3: SCFD Parameters and Film Characteristics of Co(TMHD)₂-Derived Cobalt
Parameter | Conditions/Performance | Significance |
---|---|---|
Optimal Substrates | TaN/SiO₂/Si, Cu/TiN/SiO₂/Si | Requires catalytic surfaces |
Deposition Temperature | 280–320°C | Lower than cobaltocene precursors |
Film Resistivity | ~26 μΩ·cm | Near bulk cobalt (10.4 μΩ·cm) |
Barrier Efficacy | Prevents Cu oxidation in H₂O/air | Extends device lifetime |
Morphology | Continuous, adherent layers | Essential for microelectronics |
These attributes make Co(TMHD)₂ indispensable for fabricating cobalt capping layers in copper interconnects, magnetic nanostructures, and electrocatalyst supports [1] [9].
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